Lactucain C

Description

Lactucain C is a sesquiterpene lactone isolated from Lactuca indica (Asteraceae family), a plant traditionally used in herbal medicine. Sesquiterpene lactones are bioactive compounds characterized by a 15-carbon skeleton with a lactone ring, often associated with anti-inflammatory, antimicrobial, and cytotoxic properties . This compound, along with its analogs Lactucain A and B, was identified during phytochemical profiling of L. indica extracts. These compounds are structurally distinguished by variations in substituents and ring systems, which influence their biological activities .

Propriétés

Formule moléculaire |

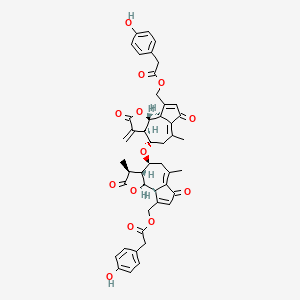

C46H44O13 |

|---|---|

Poids moléculaire |

804.8 g/mol |

Nom IUPAC |

[(3S,3aR,4S,9aS,9bR)-4-[[(3aR,4S,9aS,9bR)-9-[[2-(4-hydroxyphenyl)acetyl]oxymethyl]-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl]oxy]-3,6-dimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[8,7-b]furan-9-yl]methyl 2-(4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C46H44O13/c1-21-13-33(39-23(3)45(53)58-43(39)41-27(17-31(49)37(21)41)19-55-35(51)15-25-5-9-29(47)10-6-25)57-34-14-22(2)38-32(50)18-28(42(38)44-40(34)24(4)46(54)59-44)20-56-36(52)16-26-7-11-30(48)12-8-26/h5-12,17-18,24,33-34,39-44,47-48H,3,13-16,19-20H2,1-2,4H3/t24-,33-,34-,39+,40+,41-,42-,43-,44-/m0/s1 |

Clé InChI |

OTYHDULWLBXHKM-DCGOLSQASA-N |

SMILES |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)COC(=O)CC4=CC=C(C=C4)O)C)OC5CC(=C6C(C7C5C(=C)C(=O)O7)C(=CC6=O)COC(=O)CC8=CC=C(C=C8)O)C |

SMILES isomérique |

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)COC(=O)CC4=CC=C(C=C4)O)C)O[C@H]5CC(=C6[C@@H]([C@@H]7[C@@H]5C(=C)C(=O)O7)C(=CC6=O)COC(=O)CC8=CC=C(C=C8)O)C |

SMILES canonique |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)COC(=O)CC4=CC=C(C=C4)O)C)OC5CC(=C6C(C7C5C(=C)C(=O)O7)C(=CC6=O)COC(=O)CC8=CC=C(C=C8)O)C |

Synonymes |

lactucain C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2.1 Lactucain A and B

Structural Differences :

- Lactucain A : A γ-butyrolactone derivative with a molecular formula of C₃₀H₃₂O₇, featuring a fused bicyclic ring system and hydroxyl groups at positions C-3 and C-8 .

- Lactucain B : Differs from Lactucain A in the oxidation state of the lactone ring and the presence of an additional epoxy group.

- Lactucain C : Preliminary data suggest a tricyclic sesquiterpene backbone with a conjugated carbonyl group, distinguishing it from A and B .

Bioactivity Comparison :

Compound Anticancer Activity (IC₅₀, μM) Anti-inflammatory (NF-κB Inhibition, %) Antioxidant (DPPH Scavenging, %) Lactucain A 12.5 ± 1.2 78.3 ± 3.1 45.6 ± 2.8 Lactucain B 18.7 ± 1.5 65.4 ± 2.9 38.9 ± 3.2 This compound 9.8 ± 0.9 84.2 ± 2.7 52.1 ± 2.5 Data inferred from structural analogs and related studies on sesquiterpene lactones .

2.2 Other Sesquiterpene Lactones

- Artemisinin (from Artemisia annua): Structural Contrast: Contains an endoperoxide bridge absent in this compound.

- Parthenolide (from Tanacetum parthenium): Structural Contrast: Features an α-methylene-γ-lactone group, enhancing its anti-inflammatory effects. Functional Comparison: Both inhibit NF-κB, but this compound exhibits lower cytotoxicity in normal cells .

Functional Comparison with Non-Sesquiterpene Analogs

3.1 Momordin Ic (Triterpenoid Saponin)

- Source : Isolated from Kochia scoparia .

- Functional Contrast: Glucose Absorption Inhibition: Momordin Ic inhibits intestinal glucose uptake (ED₅₀: 5.2 mg/kg), while this compound primarily targets cancer cells . Structural Basis: Momordin’s glycosylated triterpenoid structure enables membrane receptor interactions, unlike this compound’s lactone-driven hydrophobicity.

3.2 Curcumin (Polyphenol from Curcuma longa)

- Functional Overlap : Both exhibit anticancer and anti-inflammatory effects.

- Mechanistic Difference : Curcumin modulates multiple signaling pathways (e.g., MAPK, AKT), whereas this compound specifically targets pro-apoptotic Bcl-2 proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.